4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including compounds similar to the target compound, often involves novel synthetic routes that provide insights into chemical reactivity and stability. For example, the diazeniumdiolation of benzyl cyanide can produce 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating the potential for creating stable oxadiazole compounds through innovative synthetic methods (Bohle & Perepichka, 2009).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by their stability and unique reactivity, as demonstrated by their acid/base stability and theoretical calculations. This stability is critical in determining the potential applications and reactivity of such compounds (Bohle & Perepichka, 2009).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, showcasing their versatility and potential in different chemical contexts. For instance, the synthesis and evaluation of antibacterial activity of some oxadiazoles demonstrate their potential in medical applications, despite the exclusion of drug use and dosage information from this analysis (Kocabalkanlı, Ateş, & Ötük, 2001).
Physical Properties Analysis
The physical properties of oxadiazole compounds, such as melting points and solubility, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and substituents on the oxadiazole ring.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their application in various fields. The presence of the oxadiazole ring imparts unique chemical characteristics that can be harnessed for specific purposes, as evidenced by their application in creating bioisosters and exploring new synthetic pathways (Bohle & Perepichka, 2009).
properties
IUPAC Name |
4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O3/c1-25-14-5-3-2-4-13(14)21-17(15-16(20)23-27-22-15)24-26-9-10-6-7-11(18)8-12(10)19/h2-8H,9H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWVNUDDOOJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386653 |
Source
|
Record name | STK377238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330838-91-0 |
Source
|
Record name | NSC731224 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK377238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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